
Pipéridine-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl Piperidine-2-carboxylate is a chemical compound with the IUPAC name methyl 2-piperidinecarboxylate . It has a molecular weight of 143.19 .
Synthesis Analysis
The synthesis of piperidine derivatives, including Methyl Piperidine-2-carboxylate, has been a subject of research. One method involves a multicomponent coupling catalyzed by TMSI in methanol at room temperature . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Molecular Structure Analysis
The molecular structure of Methyl Piperidine-2-carboxylate is represented by the InChI code 1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3 .
Chemical Reactions Analysis
Piperidine derivatives, including Methyl Piperidine-2-carboxylate, have been synthesized via various intra- and intermolecular reactions . These reactions include cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
Methyl Piperidine-2-carboxylate has a molecular weight of 143.19 .
Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine pharmacologiquement actifs
Pipéridine-2-carboxylate de méthyle : est un précurseur précieux dans la synthèse de divers dérivés de pipéridine, qui sont essentiels dans l'industrie pharmaceutique. Ces dérivés sont présents dans de nombreuses classes de produits pharmaceutiques et d'alcaloïdes. Le développement de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones est crucial pour créer des composés biologiquement actifs utilisés dans la conception de médicaments .
Progrès dans les systèmes de nanoparticules lipidiques à ARNm
Ce composé joue un rôle dans l'amélioration de la thermostabilité des systèmes de nanoparticules lipidiques à ARNm. Les lipides ionisables à base de pipéridine, qui peuvent être dérivés du this compound, sont utilisés pour améliorer la stabilité de stockage à long terme des formulations d'ARNm à des températures de réfrigération, ce qui est vital pour la durée de conservation et l'efficacité des vaccins à base d'ARNm .
Arylation en C-2 des pipéridines
Le this compound sert de réactif dans l'arylation en C-2 des pipéridines par activation dirigée sp3 C-H catalysée par les métaux de transition. Ce processus est important pour la diversification structurelle des échafaudages de pipéridine, conduisant à la découverte de nouveaux agents pharmacologiques .
Synthèse d'agents antituberculeux
Le composé est utilisé dans la synthèse d'agents antituberculeux. Ces agents sont essentiels dans la lutte contre la tuberculose, un problème majeur de santé publique mondiale. Le développement de nouveaux composés antituberculeux est essentiel en raison de la résistance croissante aux médicaments existants .
Production d'inhibiteurs d'aminopyrazine
Il est également utilisé dans la production d'inhibiteurs d'aminopyrazine. Les aminopyrazines sont une classe de composés qui ont montré un potentiel en tant qu'agents thérapeutiques dans diverses maladies, notamment le cancer et les maladies inflammatoires .
Inhibiteurs de la protéine kinase D
Le this compound est un matériau de départ clé pour la synthèse d'inhibiteurs de la protéine kinase D de naphtyridine disponibles par voie orale. Ces inhibiteurs ont des applications en thérapie anticancéreuse, car la protéine kinase D joue un rôle dans la régulation de la croissance et de la survie des cellules cancéreuses .
Catalyseurs d'hydrogénation asymétrique
Enfin, il est utilisé dans la synthèse de catalyseurs évolutifs pour l'hydrogénation asymétrique d'aryl-énamidés stériquement exigeants. L'hydrogénation asymétrique est une réaction critique dans la production de produits pharmaceutiques chiraux, d'agrochimiques et de produits chimiques fins .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQTTWVBUDFUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392714 | |
| Record name | Methyl Piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41994-45-0 | |
| Record name | Methyl pipecolinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl Piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41994-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




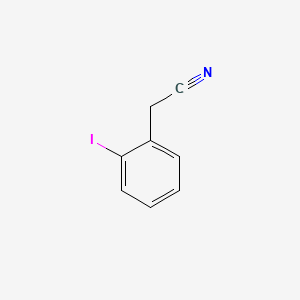

![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)
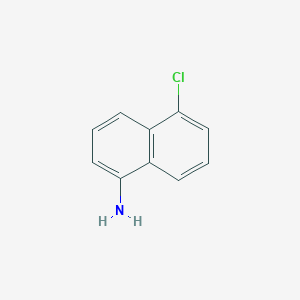
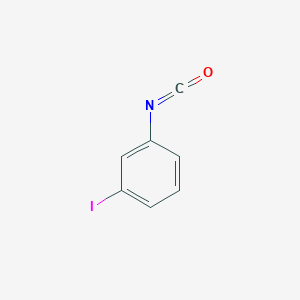
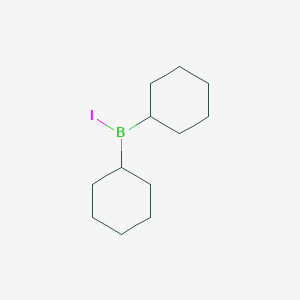
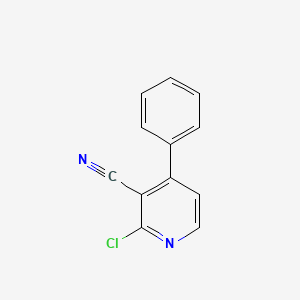
![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)



